REACTION_SMILES
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[CH3:9][c:10]1[c:11]([N+:20](=[O:21])[O-:22])[c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18][cH:19]1.[Cl:23][CH2:24][Cl:25].[O:1]=[C:2]1[N:3]([Br:8])[C:4](=[O:5])[CH2:6][CH2:7]1>>[Br:8][CH2:9][c:10]1[c:11]([N+:20](=[O:21])[O-:22])[c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(C)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(CBr)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |